N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative featuring dual sulfonamide moieties: one linked to a 4-methylpiperazine ring and the other to pyrrolidine. The compound’s molecular weight is approximately 501.6 g/mol (based on a closely related analog in ), with a moderate logP (~1.3), indicating balanced lipophilicity for membrane permeability .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-24-14-16-26(17-15-24)33(30,31)21-10-6-19(7-11-21)23-22(27)18-4-8-20(9-5-18)32(28,29)25-12-2-3-13-25/h4-11H,2-3,12-17H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHNXXOUFGHATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyrrolidine-1-sulfonyl)benzoic acid with 4-(4-methylpiperazin-1-yl)sulfonylphenylamine under specific conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities that can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds with piperazine and sulfonamide moieties demonstrate significant antibacterial properties. The compound has shown efficacy against various bacterial strains, attributed to its ability to inhibit key enzymes involved in bacterial metabolism.
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Antibacterial | AChE Inhibition | 15.62 |
| Antimicrobial | Urease Inhibition | 0.18 |
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor, particularly targeting acetylcholinesterase and urease, which are crucial in various physiological processes. Its inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Further investigation into its structure-activity relationship (SAR) is necessary to elucidate these effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that the presence of the piperazine group significantly enhances antimicrobial activity against resistant bacterial strains. The compound was evaluated for its ability to inhibit bacterial growth in vitro, showing promising results.
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the inhibition of acetylcholinesterase revealed that N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide competes effectively with acetylcholine at the active site, indicating potential use in treating neurodegenerative diseases.
Research Findings
Recent findings highlight the importance of the methylsulfonyl group in enhancing biological activity. The electron-withdrawing nature of this group increases the binding affinity to target enzymes, thereby improving therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Sulfonamide Moieties
(a) 4-Methylpiperazine vs. 4-Methylpyrimidine
A closely related compound, N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 448234-53-5), replaces the 4-methylpiperazine with a 4-methylpyrimidine group. This substitution reduces molecular weight (501.6 vs.
(b) Acetamide vs. Benzamide Core
In , N-(4-((4-Methylpiperazin-1-Yl)Sulfonyl)Phenyl)Acetamide (2c) shares the 4-methylpiperazinylsulfonyl group but uses an acetamide core instead of benzamide. The benzamide scaffold in the target compound may enhance π-π stacking interactions with aromatic residues in target proteins, improving binding affinity compared to simpler acetamides .
Piperazine-Linked Modifications
(a) Piperazine with Trifluoromethylbenzoyl Groups
Compounds like N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) () feature a trifluoromethylbenzoyl group on piperazine. The target compound’s 4-methylpiperazine lacks this electron-withdrawing group, which may reduce metabolic oxidation but also diminish electrophilic interactions critical for enzyme inhibition .
(b) Chlorobiphenyl-Piperazine Hybrids
lists 4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide , which incorporates a bulky chlorobiphenyl group. The target compound’s simpler structure likely improves solubility and bioavailability compared to this analog .
Heterocyclic Sulfonamide Variations
(a) Quinoline-Piperazine Derivatives
QH-03 () integrates a 7-chloroquinoline moiety, enhancing planar aromaticity for intercalation or kinase inhibition. In contrast, the target compound’s pyrrolidine sulfonamide may favor flexibility and entropic gains in binding .
(b) Nitrophenyl Cores
Compounds in , such as 3-(4-(sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline, include a nitrophenyl group.
Physicochemical and Pharmacokinetic Properties
The target compound’s higher molecular weight and polar surface area compared to 2c suggest reduced blood-brain barrier penetration but improved solubility in aqueous environments .
Biological Activity
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article reviews its chemical properties, biological effects, and relevant case studies based on diverse research findings.
Molecular Formula : C23H32N6O4S
Molecular Weight : 488.60 g/mol
CAS Number : 1391053-95-4
Structure :
This compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and antiviral properties.
Antiviral Activity
Research indicates that compounds containing piperazine and sulfonamide moieties exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit the hepatitis C virus (HCV) serine protease NS3/NS4A with significant potency, suggesting a similar potential for this compound .
Anticancer Properties
Several studies have explored the anticancer effects of similar sulfonamide derivatives. For example, certain piperazine-containing compounds have demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
Inhibition of Enzymatic Activity
The compound's structure suggests it may inhibit specific enzymes involved in disease pathways. Sulfonamides are known to interfere with various enzymatic processes, potentially impacting metabolic pathways associated with cancer and viral infections .
Study 1: Antiviral Potency
In a high-throughput screening of bisbenzimidazoles for HCV protease inhibition, a structurally similar compound showed a Ki value of 27 nM under zinc-dependent conditions. This finding highlights the potential for structural analogs to exhibit comparable or enhanced activity against viral targets .
Study 2: Anticancer Efficacy
A study focusing on sulfonamide derivatives revealed that compounds similar to this compound exhibited significant cytotoxic effects on breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting potential therapeutic applications in oncology .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Potency (Ki or IC50) | Mechanism of Action |
|---|---|---|---|
| Antiviral | Bisbenzimidazoles | 27 nM | Protease inhibition |
| Anticancer | Sulfonamide derivatives | Varies (subnanomolar) | Apoptosis induction |
| Enzyme Inhibition | Piperazine derivatives | Varies | Enzymatic interference |
Q & A
Q. What synthetic routes and reaction conditions are optimal for preparing this compound, and how do they affect yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Sulfonylation : Reacting aromatic amines with sulfonyl chlorides (e.g., 4-methylpiperazine-1-sulfonyl chloride) in anhydrous dichloromethane or acetonitrile under basic conditions (e.g., K₂CO₃) .
- Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between intermediates .
- Optimization : Yield improvements (≥85%) are achieved by refluxing in polar aprotic solvents (e.g., DMF) and monitoring via TLC .
Table 1 : Representative Reaction Conditions and Yields
| Step | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sulfonylation | Acetonitrile | K₂CO₃ | 80 | 5 | 78 | |
| Amide Coupling | DMF | DIEA | RT | 12 | 85 |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies sulfonyl groups (δ 3.1–3.5 ppm for piperazine protons) and aromatic regions (δ 7.2–8.1 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming sulfonyl group orientation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Methodological Answer :
- Modular Substitutions : Replace pyrrolidine sulfonyl with bulkier groups (e.g., morpholine) to enhance target binding .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like BCL-XL or cyclin-dependent kinases .
- In Vitro Assays : Compare IC₅₀ values across analogs in kinase inhibition assays (Table 2) .
Table 2 : Comparative Kinase Inhibition Data
| Analog | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent Compound | CDK9 | 48 ± 3.2 | |
| Morpholine Analog | CDK9 | 22 ± 1.8 |
Q. How should researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .
- Data Normalization : Use positive controls (e.g., imatinib for kinase inhibition) to calibrate activity thresholds .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodological Answer :
- HPLC-MS : Detect byproducts (e.g., des-methylpiperazine analogs) with C18 columns and 0.1% TFA/acetonitrile gradients .
- Recrystallization : Purify crude products using ethyl acetate/hexane mixtures to reduce impurities to <0.5% .
- Reference Standards : Compare retention times with certified impurities (e.g., CAS 62337-66-0) .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Methodological Answer :
- Force Field Limitations : AMBER vs. CHARMM force fields may overestimate sulfonyl group interactions .
- Solvent Effects : Include explicit water molecules in simulations to improve correlation with wet-lab IC₅₀ values .
- Protein Flexibility : Use ensemble docking (e.g., Schrödinger’s IFD) to account for kinase active-site conformational changes .
Specialized Techniques
Q. How can researchers validate sulfonyl group orientation in solution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
